molecular formula C10H4ClFN2 B14026410 2-Chloro-5-fluoroquinoline-8-carbonitrile

2-Chloro-5-fluoroquinoline-8-carbonitrile

Cat. No.: B14026410
M. Wt: 206.60 g/mol
InChI Key: BIZOKBRIEQTODS-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoroquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-fluoroaniline with a suitable nitrile source under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoroquinoline-8-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-8-carbonitrile
  • 5-Fluoroquinoline-8-carbonitrile
  • 2-Chloro-5-fluoroquinoline

Uniqueness

2-Chloro-5-fluoroquinoline-8-carbonitrile is unique due to the presence of both chlorine and fluorine substituents on the quinoline ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

2-chloro-5-fluoroquinoline-8-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-9-4-2-7-8(12)3-1-6(5-13)10(7)14-9/h1-4H

InChI Key

BIZOKBRIEQTODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1C#N)Cl)F

Origin of Product

United States

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